

# Application Notes and Protocols: JNJ-40411813 in Mouse Models of Epilepsy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-40411813**

Cat. No.: **B1673069**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JNJ-40411813** (also known as ADX71149) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).<sup>[1][2][3]</sup> The mGlu2 receptor is a G-protein coupled receptor that plays a role in modulating excitatory synaptic transmission.<sup>[1]</sup> Activation of the mGlu2 receptor leads to a decrease in glutamate release, which is a key mechanism in the initiation and spread of seizures.<sup>[4][5][6]</sup> By potentiating the effect of the endogenous ligand glutamate, **JNJ-40411813** offers a potential therapeutic approach for the treatment of epilepsy.<sup>[2][5]</sup> Preclinical studies in mouse models of epilepsy have been crucial in establishing the proof-of-concept for its anticonvulsant effects.<sup>[2][4][5]</sup>

These application notes provide a summary of the available data on the dosage and efficacy of **JNJ-40411813** in a well-established mouse model of psychomotor seizures, along with a detailed experimental protocol.

## Data Presentation

The anticonvulsant efficacy of **JNJ-40411813** has been evaluated in the 6 Hz mouse model of psychomotor seizures. The median effective dose (ED50) was determined at two different stimulus intensities.

Table 1: Efficacy of **JNJ-40411813** in the Mouse 6 Hz Seizure Model

| Stimulus Intensity | JNJ-40411813<br>ED50 (mg/kg) | Administration Route | Reference                               |
|--------------------|------------------------------|----------------------|-----------------------------------------|
| 32 mA              | 12.2                         | Subcutaneous (s.c.)  | <a href="#">[1]</a> <a href="#">[7]</a> |
| 44 mA              | 21.0                         | Subcutaneous (s.c.)  | <a href="#">[1]</a> <a href="#">[7]</a> |

Table 2: Synergistic Efficacy of **JNJ-40411813** in Combination with Levetiracetam in the Mouse 6 Hz (44 mA) Seizure Model

| Treatment                                                      | Effect on Potency                          | Reference                                                   |
|----------------------------------------------------------------|--------------------------------------------|-------------------------------------------------------------|
| Fixed dose of JNJ-40411813 with varying doses of Levetiracetam | ~35-fold increase in Levetiracetam potency | <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Fixed dose of Levetiracetam with varying doses of JNJ-40411813 | ~14-fold increase in JNJ-40411813 potency  | <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a> |

## Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **JNJ-40411813**.

## Experimental Protocols

### The 6 Hz Psychomotor Seizure Model in Mice

This model is used to evaluate the anticonvulsant efficacy of compounds against psychomotor seizures.

#### Materials:

- Male CF-1 mice (or other suitable strain)
- **JNJ-40411813**
- Vehicle (e.g., sterile water, saline, or a suitable solvent for **JNJ-40411813**)
- Corneal electrodes

- Constant current stimulator
- Timing device

**Procedure:**

- **Animal Preparation:**
  - Acclimate mice to the housing conditions for at least 3-5 days prior to the experiment.
  - House mice with free access to food and water.
  - On the day of the experiment, weigh each mouse to determine the correct dose volume.
- **Drug Administration:**
  - Prepare a stock solution of **JNJ-40411813** in the chosen vehicle.
  - Administer **JNJ-40411813** or vehicle subcutaneously (s.c.). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
  - The time between drug administration and seizure induction (pretreatment time) should be determined based on the pharmacokinetic profile of the compound. For **JNJ-40411813**, a pretreatment time of 30-60 minutes is typical.
- **Seizure Induction:**
  - At the designated pretreatment time, apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to each eye of the mouse to minimize discomfort.
  - Place the corneal electrodes on the corneas of the mouse.
  - Deliver a constant current stimulus of a specified intensity (e.g., 32 mA or 44 mA) for a fixed duration (e.g., 0.2 seconds) at a frequency of 6 Hz.
- **Observation and Scoring:**

- Immediately after stimulation, observe the mouse for the presence or absence of a seizure.
- A seizure is characterized by a "stun" posture, followed by forelimb clonus, twitching of the vibrissae, and Straub tail.
- An animal is considered "protected" if it does not exhibit a seizure within the observation period (typically 1-2 minutes).
- Data Analysis:
  - The percentage of animals protected at each dose is calculated.
  - The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, is calculated using probit analysis.

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the 6 Hz seizure model.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy of mGlu2 -positive allosteric modulators alone and in combination with levetiracetam in the mouse 6 Hz model of psychomotor seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 3. ADX-71149 - Wikipedia [en.wikipedia.org]
- 4. Addex therapeutics :: Addex ADX71149 Receives IND Approval to Start a Phase 2a Clinical Study in Epilepsy [addextherapeutics.com]
- 5. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients - BioSpace [biospace.com]
- 6. Addex therapeutics :: Addex Provides Update on ADX71149 Phase 2 Epilepsy Study [addextherapeutics.com]
- 7. | BioWorld [bioworld.com]
- 8. medicalresearch.com [medicalresearch.com]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-40411813 in Mouse Models of Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673069#jnj-40411813-dosage-for-mouse-models-of-epilepsy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)